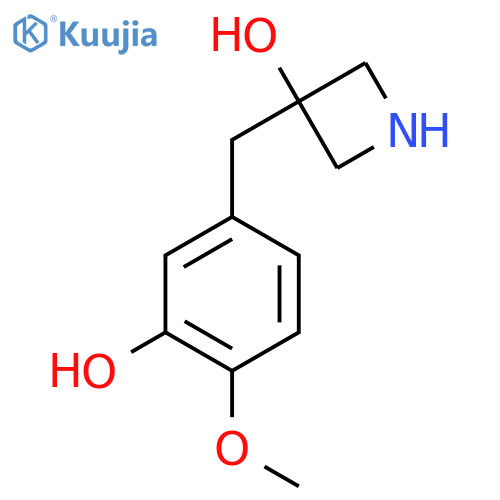Cas no 2228424-19-7 (3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol)

2228424-19-7 structure
商品名:3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol
3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol
- 3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
- EN300-1835340
- 2228424-19-7
-
- インチ: 1S/C11H15NO3/c1-15-10-3-2-8(4-9(10)13)5-11(14)6-12-7-11/h2-4,12-14H,5-7H2,1H3
- InChIKey: BFNRTGREFUQZQQ-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=CC(=C(C=2)O)OC)CNC1
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 61.7Ų
3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835340-10.0g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1835340-10g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-0.05g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-0.25g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-1.0g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1835340-5g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-0.1g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-2.5g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1835340-5.0g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1835340-1g |
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol |
2228424-19-7 | 1g |
$1214.0 | 2023-09-19 |
3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
2228424-19-7 (3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol) 関連製品
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 249916-07-2(Borreriagenin)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
